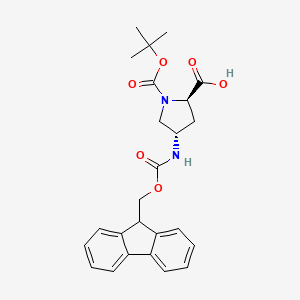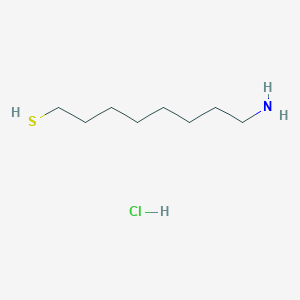
8-Amino-1-octanethiol hydrochloride
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
8-Amino-1-octanethiol hydrochloride (8-AOT) is an amine-based alkanethiol . Its primary targets are surface atoms on a variety of surfaces . It facilitates the immobilization of these surface atoms .
Mode of Action
8-AOT interacts with its targets by forming a self-assembled monolayer (SAM) on the surfaces . This interaction results in the control of the physiochemical properties of the substrate .
Biochemical Pathways
It is known that the compound can modify the amino group using amine-reactive materials, such as proteins or biomaterials, to functionalize the gold surface .
Result of Action
The result of 8-AOT’s action is the creation of biosensors with large amounts of immobilized protein and suppression of nonspecific adsorption . This makes it useful in applications such as the surface functionalization of gold electrodes for the trace analysis of oligonucleotides using poly nucleic acid (PNA) based ion-channel sensors , and the fabrication of peptide microarrays for surface plasmon resonance-based screening of protein kinase activity .
Action Environment
It is known that the compound is stored at a temperature of 2-8°c , suggesting that temperature could be a factor influencing its stability
Biochemische Analyse
Biochemical Properties
8-Amino-1-octanethiol hydrochloride plays a significant role in biochemical reactions due to its ability to form SAMs. These monolayers facilitate the immobilization of surface atoms and control the physiochemical properties of the substrate . The compound interacts with enzymes, proteins, and other biomolecules through its amino and thiol groups. For instance, it can be used in the surface functionalization of gold electrodes for the trace analysis of oligonucleotides using poly nucleic acid (PNA) based ion-channel sensors . Additionally, this compound is employed in the fabrication of peptide microarrays for surface plasmon resonance-based screening of protein kinase activity .
Cellular Effects
This compound influences various cellular processes by interacting with cell membranes and intracellular components. The compound’s ability to form SAMs on cell surfaces can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the immobilization of proteins on cell surfaces using this compound can modulate receptor activity and downstream signaling events . Furthermore, the compound’s interaction with cellular membranes can alter membrane fluidity and permeability, impacting nutrient uptake and waste removal.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through its amino and thiol groups. The compound can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function . For instance, the thiol group of this compound can form disulfide bonds with cysteine residues in proteins, resulting in enzyme inhibition or activation . Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the activity of biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity can be affected by factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can maintain its activity for extended periods, making it suitable for use in various biochemical assays . Degradation products may form over time, potentially impacting the compound’s effectiveness in certain applications.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical response without adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as thiolases and aminotransferases, leading to the formation of metabolites that participate in cellular processes . Additionally, this compound can influence the levels of key metabolites, such as amino acids and thiols, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters that recognize its amino and thiol groups . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s biochemical activity and effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be targeted to particular cellular compartments or organelles through post-translational modifications and targeting signals . For example, the thiol group of this compound can undergo oxidation-reduction reactions, leading to its localization in the endoplasmic reticulum or mitochondria . These subcellular localizations are critical for the compound’s role in modulating biochemical pathways and cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1-octanethiol hydrochloride typically involves the reaction of 8-bromo-1-octanethiol with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
8-Amino-1-octanethiol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides
Reduction: Corresponding thiol
Substitution: Various substituted amines and thiols
Wissenschaftliche Forschungsanwendungen
8-Amino-1-octanethiol hydrochloride has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-1-propanethiol hydrochloride
- 6-Amino-1-hexanethiol hydrochloride
- 11-Amino-1-undecanethiol hydrochloride
- Cysteamine hydrochloride
Uniqueness
8-Amino-1-octanethiol hydrochloride is unique due to its specific chain length, which provides distinct properties in the formation of self-assembled monolayers. This makes it particularly useful in applications requiring precise control over surface properties .
Eigenschaften
IUPAC Name |
8-aminooctane-1-thiol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NS.ClH/c9-7-5-3-1-2-4-6-8-10;/h10H,1-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWZBRKMJBSNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCS)CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937706-44-0 | |
| Record name | 937706-44-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3183282.png)
![2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester](/img/structure/B3183293.png)


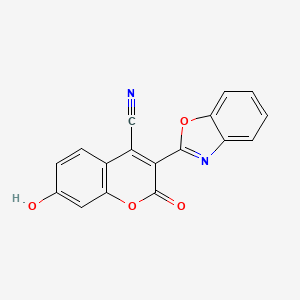


![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3183342.png)
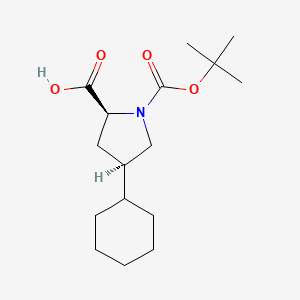
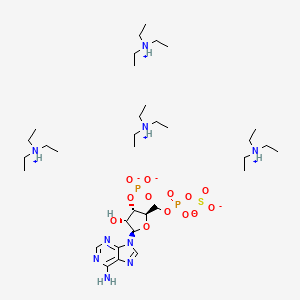
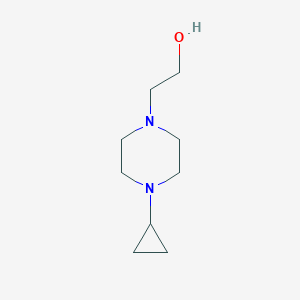
![{[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid](/img/structure/B3183391.png)
![b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid](/img/structure/B3183394.png)
